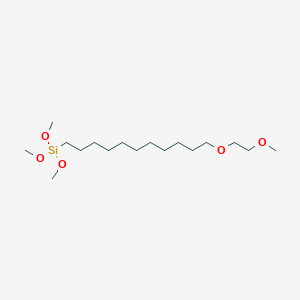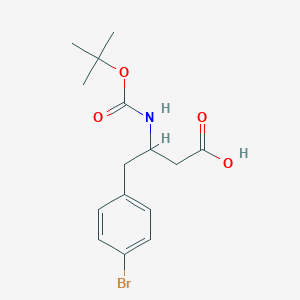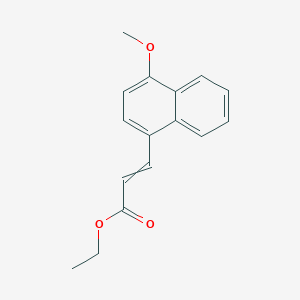
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate
Vue d'ensemble
Description
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate is an organic compound with the molecular formula C({16})H({16})O(_{3}) It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a methoxy group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and ethyl acrylate.
Reaction Conditions: A common method involves a Heck reaction, where 4-methoxynaphthalene is coupled with ethyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100-150°C).
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Formation of 4-methoxynaphthalene-1-carboxylic acid.
Reduction: Formation of ethyl 3-(4-methoxynaphthalen-1-yl)propanoate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group and the ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-hydroxynaphthalen-1-yl)prop-2-enoate: Similar structure but with a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules.
Propriétés
IUPAC Name |
ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)11-9-12-8-10-15(18-2)14-7-5-4-6-13(12)14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZWLZWCHZBRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C2=CC=CC=C12)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737387 | |
| Record name | Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15971-31-0 | |
| Record name | Ethyl 3-(4-methoxy-1-naphthalenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15971-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylpropyl)benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B8070641.png)
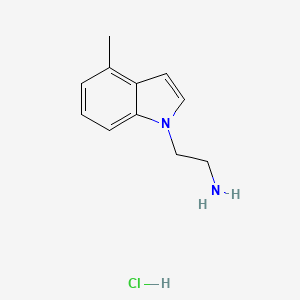
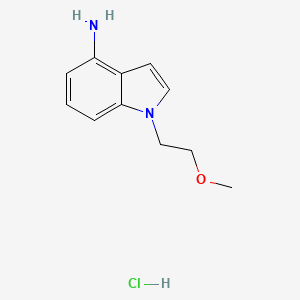
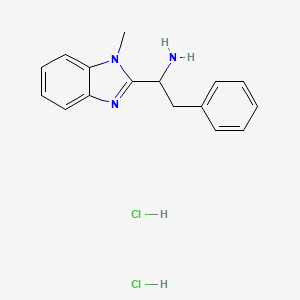
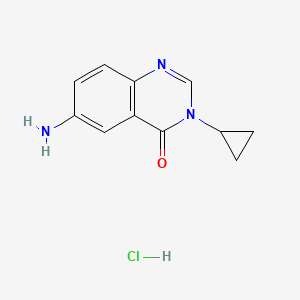
![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)
![4-Pyridazinol, 6-chloro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8070716.png)
![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)
![sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)
